Clascoterone

Vue d'ensemble

Description

La clascotérone, également connue sous le nom de cortexolone 17α-propionate, est un stéroïde pregnane synthétique et un dérivé de la progestérone et de la 11-désoxycortisol. Elle est principalement utilisée comme médicament anti-androgène topique pour le traitement de l'acné vulgaire. La clascotérone agit en inhibant les récepteurs aux androgènes dans la peau, réduisant ainsi les effets des androgènes comme la testostérone et la dihydrotestostérone, qui sont connus pour contribuer à la pathogenèse de l'acné .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La clascotérone est synthétisée en utilisant le dipropionate comme matière première par le biais d'une réaction chimique. La synthèse implique une alcoolyse chimiosélective catalysée par la lipase du diester correspondant 17α,21 en une seule étape . Les conditions de réaction impliquent généralement l'utilisation de solvants organiques et de catalyseurs spécifiques pour obtenir le produit souhaité.

Méthodes de production industrielle : La production industrielle de la clascotérone implique la mise à l'échelle de la voie de synthèse pour produire de grandes quantités du composé. Ce processus comprend l'optimisation des conditions de réaction, des étapes de purification et des mesures de contrôle de la qualité pour garantir que le produit final répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions : La clascotérone subit diverses réactions chimiques, notamment :

Oxydation : La clascotérone peut être oxydée pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans la clascotérone.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule de clascotérone.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les halogènes et les agents alkylants sont utilisés pour les réactions de substitution.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut donner des produits désoxygénés .

4. Applications de recherche scientifique

La clascotérone a un large éventail d'applications de recherche scientifique, notamment :

Chimie : La clascotérone est utilisée comme composé modèle dans des études impliquant la synthèse et la modification de stéroïdes.

Biologie : La recherche sur la clascotérone se concentre sur ses effets sur les récepteurs aux androgènes et son utilisation potentielle dans le traitement des affections dépendantes des androgènes.

Médecine : La clascotérone est principalement utilisée en dermatologie pour le traitement de l'acné vulgaire.

Industrie : La clascotérone est produite et commercialisée sous forme de crème topique pour le traitement de l'acné.

5. Mécanisme d'action

La clascotérone exerce ses effets en agissant comme un antagoniste au niveau des récepteurs aux androgènes (AR) exprimés dans toute la peau, y compris les glandes sébacées, les sébocytes et les cellules de la papille dermique. En compétition avec les androgènes comme la testostérone et la dihydrotestostérone pour se lier à ces récepteurs, la clascotérone bloque les cascades de signalisation du récepteur aux androgènes qui favorisent la pathogenèse de l'acné. Cela comprend la réduction de la prolifération des glandes sébacées, de la production excessive de sébum et des voies inflammatoires .

Composés similaires :

Spironolactone : Un autre anti-androgène utilisé pour le traitement de l'acné, mais principalement administré par voie orale.

Finastéride : Un inhibiteur de la 5α-réductase utilisé pour l'alopécie androgénétique.

Trifarotene : Un rétinoïde utilisé pour le traitement de l'acné.

Tazarotène : Un autre rétinoïde utilisé pour le traitement de l'acné et du psoriasis.

Comparaison : La clascotérone est unique en raison de son activité hautement localisée lorsqu'elle est appliquée par voie topique, présentant une absorption systémique minimale. Cela réduit le risque d'effets secondaires systémiques par rapport aux anti-androgènes oraux comme la spironolactone . De plus, la clascotérone a montré qu'elle inhibait l'activité du récepteur aux androgènes avec une affinité supérieure à celle de la spironolactone . Contrairement aux rétinoïdes tels que le trifarotene et le tazarotene, qui ciblent principalement les récepteurs de l'acide rétinoïque, la clascotérone cible spécifiquement les récepteurs aux androgènes, ce qui en fait un ajout novateur aux options de traitement de l'acné .

Applications De Recherche Scientifique

Summary of Clinical Trials

Several clinical trials have evaluated the efficacy and safety of clascoterone cream, particularly its 1% formulation. The following table summarizes key findings from significant studies:

Detailed Findings

The studies indicated that this compound significantly reduced both inflammatory and non-inflammatory lesion counts compared to placebo. For instance, in the CB-03-01/25 study, the absolute change from baseline in non-inflammatory lesions was -19.4 for those treated with this compound versus -13.0 for the vehicle group (P < .001) . Furthermore, a favorable safety profile was established, with low rates of adverse events reported across trials .

Case Studies

Case Study 1: Efficacy in Adult Patients

A notable case study involved a cohort of adult patients suffering from moderate to severe acne vulgaris. After a 12-week treatment with this compound cream, patients exhibited significant improvements in both inflammatory and non-inflammatory lesions. The study highlighted that most patients achieved clear or almost clear skin by the end of the treatment period .

Case Study 2: Pediatric Population

Another study focused on adolescents aged 12 to 17 years treated with this compound cream. The results mirrored those seen in adult populations, demonstrating effective reduction in lesion counts and improvement in skin appearance without significant adverse effects. This suggests that this compound is a viable treatment option for younger patients .

Safety Profile

This compound has been shown to have a favorable safety profile when compared to traditional systemic therapies for acne. The primary adverse events reported include mild local irritation and transient stinging upon application. Importantly, systemic side effects were minimal due to the topical nature of the treatment .

Mécanisme D'action

Clascoterone exerts its effects by acting as an antagonist at androgen receptors (ARs) expressed throughout the skin, including sebaceous glands, sebocytes, and dermal papilla cells. By competing with androgens like testosterone and dihydrotestosterone for binding to these receptors, this compound blocks the androgen receptor signaling cascades that promote acne pathogenesis. This includes reducing sebaceous gland proliferation, excess sebum production, and inflammatory pathways .

Comparaison Avec Des Composés Similaires

Spironolactone: Another antiandrogen used for acne treatment, but primarily administered orally.

Finasteride: A 5α-reductase inhibitor used for androgenetic alopecia.

Trifarotene: A retinoid used for acne treatment.

Tazarotene: Another retinoid used for acne and psoriasis treatment.

Comparison: Clascoterone is unique in its highly localized activity when applied topically, showing minimal systemic absorption. This reduces the risk of systemic side effects compared to oral antiandrogens like spironolactone . Additionally, this compound has been shown to inhibit androgen receptor activity with greater affinity than spironolactone . Unlike retinoids such as trifarotene and tazarotene, which primarily target retinoic acid receptors, this compound specifically targets androgen receptors, making it a novel addition to acne treatment options .

Activité Biologique

Clascoterone, also known as cortexolone 17α-propionate, is a novel topical androgen receptor antagonist primarily developed for the treatment of acne vulgaris. This compound is significant due to its unique mechanism of action targeting androgen receptors in the skin, which plays a critical role in the pathophysiology of acne.

This compound functions by selectively binding to androgen receptors (ARs) located in sebaceous glands and other skin cells. This action inhibits the effects of androgens such as testosterone and dihydrotestosterone (DHT), which are known to stimulate sebum production and contribute to acne development. The compound's anti-androgenic effects have been demonstrated to be dose-dependent in vitro, particularly in human primary sebocytes .

Pharmacokinetics

Upon topical application, this compound penetrates the skin effectively, reaching dermal levels with minimal systemic absorption. Clinical studies indicate that steady-state concentrations are achieved within five days of application, with a mean maximum plasma concentration (Cmax) of approximately 4.5 ng/mL after two weeks . The drug is predominantly bound to plasma proteins (84-89%) and is rapidly hydrolyzed into an inactive metabolite, cortexolone, limiting systemic effects .

Efficacy in Clinical Trials

This compound cream (1%) has undergone rigorous clinical evaluation. In two pivotal Phase 3 trials, it demonstrated significant efficacy compared to vehicle treatment:

-

Reduction in Non-Inflammatory Lesions :

- This compound: Mean reduction of -19.4 lesions

- Vehicle: Mean reduction of -13.0 lesions

- Statistical significance:

- Reduction in Inflammatory Lesions :

Safety Profile

The safety profile of this compound has been generally favorable, with hyperkalemia observed in approximately 5% of patients . Clinical studies reported mild adverse events, including localized skin reactions, while serious adverse events related to HPA axis suppression were rare and reversible upon discontinuation .

Case Study Insights

- Efficacy in Diverse Populations : A study involving diverse patient demographics demonstrated that this compound was effective across different age groups and skin types, highlighting its broad applicability in treating acne vulgaris.

- Long-term Use : Longitudinal studies suggested that continuous use of this compound can maintain therapeutic benefits without significant long-term adverse effects, making it a viable option for chronic acne management.

Summary of Research Findings

| Study | Population | Duration | Key Findings |

|---|---|---|---|

| CB-03-01/25 | Adults with moderate to severe acne | 12 weeks | Significant reduction in both inflammatory and non-inflammatory lesions compared to vehicle |

| CB-03-01/26 | Adolescents aged ≥12 years | 12 weeks | Similar efficacy as seen in adult populations; well-tolerated with minimal side effects |

| Phase 2 Study | Various ethnicities | Varies | Demonstrated efficacy across diverse skin types; noted for lower incidence of hyperpigmentation compared to traditional therapies |

Propriétés

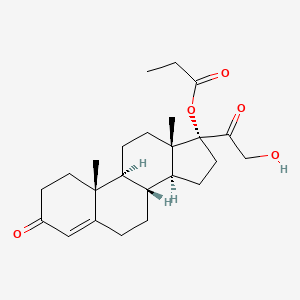

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O5/c1-4-21(28)29-24(20(27)14-25)12-9-19-17-6-5-15-13-16(26)7-10-22(15,2)18(17)8-11-23(19,24)3/h13,17-19,25H,4-12,14H2,1-3H3/t17-,18+,19+,22+,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPNHMOZDMYNCPO-PDUMRIMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10471883 | |

| Record name | Clascoterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Acne is a multifactorial skin condition characterized by excess sebum production, epithelial hyperkeratinization, proliferation of the skin commensal bacteria, and inflammation. Circulating and locally synthesized natural ligands, testosterone and dihydrotestosterone (DHT), serve as causative factors in both males and females. Upon binding of DHT, the DHT-androgen receptor complex dimerizes and translocates to the nucleus where it promotes the transcription of genes involved in acne pathogenesis, including proliferation and differentiation of sebocytes, excess sebum production, and inflammatory cytokine production. Clascoterone is a potent antagonist at ARs and competes for androgens in binding to the receptor, thereby inhibiting downstream signalling of ARs that promote acne. Androgenetic alopecia is also an androgen-dependent and highly genetic condition. Dihydrotestosterone (DHT) binds to ARs expressed on dermal papilla cells (DPC) in the scalp to induce AR-mediated transcription of genes that contribute to androgenic alopecia. By blocking the interaction between DHT and aARs, clascoterone inhibits AR-regulated transcription and DHT-induced IL-6 synthesis. | |

| Record name | Clascoterone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12499 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

19608-29-8 | |

| Record name | 21-Hydroxy-17-(1-oxopropoxy)pregn-4-ene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19608-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clascoterone [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019608298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clascoterone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12499 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clascoterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLASCOTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XN7MM8XG2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.